Pyrazolo[1,5-a]pyrazin-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
pyrazolo[1,5-a]pyrazin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-6-5-1-2-9-10(5)4-3-8-6/h1-4H,(H2,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTJCTROMUCIDCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC=N2)C(=N1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Indispensable Role of Fused Nitrogen Heterocycles in Medicinal Chemistry
Fused nitrogen heterocycles, which are bicyclic or polycyclic aromatic compounds containing at least one nitrogen atom in the ring system, represent a cornerstone of modern drug discovery. nih.govspringerprofessional.deresearchgate.net Their prevalence is underscored by the fact that a vast majority of physiologically active drugs incorporate a heterocyclic structure. nih.gov The unique three-dimensional arrangements and electronic properties conferred by the fused ring systems allow these molecules to interact with a wide array of biological targets with high specificity and affinity.
Nitrogen-containing heterocycles are particularly noteworthy, appearing in over 85% of all physiologically active compounds. nih.gov This prominence stems from their ability to engage in various non-covalent interactions, such as hydrogen bonding and pi-stacking, which are crucial for molecular recognition at the active sites of enzymes and receptors. openmedicinalchemistryjournal.com The structural diversity inherent in these scaffolds provides a versatile platform for medicinal chemists to fine-tune pharmacological properties, leading to the development of more effective and safer therapeutic agents. nih.govopenmedicinalchemistryjournal.com Prominent examples of fused nitrogen heterocycles in medicine include purines, the building blocks of nucleic acids, and various classes of drugs such as anticancer agents, antivirals, and anti-inflammatory compounds. researchgate.netresearchgate.net
The Research Trajectory of Pyrazolo 1,5 a Pyrazine Derivatives
The pyrazolo[1,5-a]pyrazine (B3255129) scaffold, a fused system of pyrazole (B372694) and pyrazine (B50134) rings, has been the subject of escalating research interest due to its diverse biological activities. Early investigations into this class of compounds laid the groundwork for understanding their fundamental chemistry and reactivity. Over the years, research has evolved from initial synthetic explorations to more focused medicinal chemistry campaigns aimed at developing novel therapeutic agents.
A significant body of work has been dedicated to the synthesis of various pyrazolo[1,5-a]pyrazine derivatives. researchgate.netnih.govosi.lv Researchers have developed numerous synthetic protocols, including one-pot multi-step reactions and microwave-assisted synthesis, to efficiently generate libraries of these compounds for biological screening. nih.govosi.lv These synthetic advancements have been pivotal in enabling the exploration of the structure-activity relationships (SAR) within this scaffold.
The biological potential of pyrazolo[1,5-a]pyrazine derivatives has been explored in several therapeutic areas. Studies have revealed their promise as anticancer, anti-inflammatory, and antimicrobial agents. ontosight.ai For instance, certain derivatives have demonstrated inhibitory activity against various kinases, which are enzymes that play a critical role in cell signaling pathways often dysregulated in cancer. researchgate.netbyu.edu The ability to modulate the activity of such a crucial class of enzymes highlights the therapeutic potential of the pyrazolo[1,5-a]pyrazine scaffold.
Theoretical and Computational Investigations of Pyrazolo 1,5 a Pyrazin Derivatives
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis and molecular dynamics (MD) simulations are powerful tools to understand the three-dimensional structure and dynamic behavior of molecules. For pyrazolo[1,5-a]pyrazine (B3255129) derivatives, these studies provide insights into their flexibility and the preferred spatial arrangements of substituents, which are critical for their interaction with biological macromolecules.
For instance, replica-exchange molecular dynamics (REMD) simulations have been used to study the dihedral angle distributions between the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold and the amide plane in a series of anti-RSV agents. jst.go.jp These simulations revealed that different substituents can significantly influence the preferred conformation of the molecule. jst.go.jp For example, one compound exhibited a most frequently observed dihedral angle of around 82 degrees. jst.go.jp
MD simulations have also been employed to study the stability of pyrazolo[1,5-a]pyrimidine derivatives when bound to their target proteins, such as cyclin-dependent kinase 2 (CDK2). nih.gov These simulations demonstrate that these derivatives can be stabilized in a "flying bat" conformation through hydrogen bonds and hydrophobic interactions within the ATP binding cleft of the kinase. nih.gov The stability of these complexes is further supported by the analysis of root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) values over the simulation time. frontiersin.org
The tendency of pyrazolo[1,5-a]pyrimidine derivatives to form crystals with notable conformational and supramolecular phenomena has also been observed, which could have implications for their solid-state properties and formulation. nih.gov
Electronic Structure Analysis (e.g., DFT and TD-DFT Calculations)
Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are quantum mechanical methods used to investigate the electronic properties of molecules. These calculations provide valuable information about molecular orbitals, charge distribution, and electronic transitions, which are essential for understanding the reactivity and spectroscopic properties of pyrazolo[1,5-a]pyrazine derivatives.
DFT calculations have been used to study the electronic structure of pyrazolo[1,5-a]pyrimidine-based fluorophores. rsc.org These studies have shown that the introduction of electron-donating groups at position 7 of the fused ring can improve both absorption and emission properties due to intramolecular charge transfer (ICT). rsc.org Conversely, electron-withdrawing groups at the same position lead to lower absorption and emission intensities. rsc.org This understanding of the electronic structure allows for the rational design of new fluorescent probes with tailored optical properties. rsc.org
In another study, DFT calculations were used to investigate the tautomeric forms and electronic properties of pyrazolo[3,4-d]pyrimidine derivatives. researchgate.netjchemrev.com The calculations of HOMO and LUMO energies helped to understand the charge transfer within the molecule. researchgate.netjchemrev.com Furthermore, parameters such as total energies, relative energies, bond lengths, and dipole moments have been calculated to provide a comprehensive understanding of the electronic structure. researchgate.netjchemrev.com
Predictive Models for Pharmacological Profiles (e.g., ADMET Studies for Pharmacokinetic Suitability)
The assessment of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties is a critical step in drug discovery. In silico ADMET prediction models are widely used to evaluate the pharmacokinetic suitability of new chemical entities, including pyrazolo[1,5-a]pyrazine derivatives.
Several studies have utilized computational tools to predict the ADMET properties of pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyrazine derivatives. For example, in silico ADMET and drug-likeness studies using a "Boiled-Egg" chart for pyrazolo[3,4-d]pyrimidine derivatives showed suitable pharmacokinetic properties, which helped in predicting the structural requirements for their observed antitumor activity. rsc.org Similarly, theoretical ADMET studies on pyrazolo[1,5-a]pyrazine-4(5H)-one derivatives suggested that their pharmacokinetic phases are suitable for drug development. researchgate.net
The introduction of specific functional groups can significantly impact the pharmacokinetic profile. For instance, incorporating solubilizing functionalities, such as a basic side-chain to the 6-aryl ring or a 4-pyridinonyl substituent at the 6-position of the pyrazolo[1,5-a]pyrimidine core, has been shown to improve physical properties, leading to enhanced cellular activity and more favorable pharmacokinetics in rats. nih.gov Furthermore, some pyrazolo[1,5-a]pyrimidine derivatives have demonstrated good oral bioavailability and significant brain penetration, which is a desirable characteristic for treating central nervous system disorders. nih.gov
Molecular Docking and Binding Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This method is extensively used to study the binding interactions of pyrazolo[1,5-a]pyrazine derivatives with their biological targets, providing insights into the key interactions that govern their activity.
Molecular docking simulations have been instrumental in understanding the binding modes of pyrazolo[1,5-a]pyrimidine derivatives as kinase inhibitors. For example, docking studies of pyrazolo[1,5-a]pyrimidin-2-amine (B2852195) derivatives with CDK2 revealed a good fit within the active site, with the free amino group expected to form a hydrogen bond with the essential amino acid Leu83. ekb.eg Similarly, docking simulations of pyrazolo[3,4-d]pyrimidine derivatives confirmed their good fit into the CDK2 active site through essential hydrogen bonding with Leu83. rsc.org
X-ray crystallography has provided detailed structural information on the binding of pyrazolo[1,5-a]pyrimidine inhibitors to their targets. nih.gov For instance, a co-crystal structure of a pyrazolo[1,5-a]pyrimidine inhibitor with TTK kinase revealed a unique bound water molecule and interactions with the activation loop and Glu571. nih.gov These structural insights are invaluable for the optimization of inhibitor potency and selectivity. nih.gov
Preclinical Biological Activities and Potential Therapeutic Applications of Pyrazolo 1,5 a Pyrazin and Its Derivatives
Anticancer Research
Derivatives of the pyrazolo[1,5-a]pyrazine (B3255129) core have demonstrated notable potential in the field of oncology, exhibiting inhibitory effects on cancer cell growth through various mechanisms.
Inhibition of Cancer Cell Proliferation
Extensive in vitro studies have shown that pyrazolo[1,5-a]pyrazine derivatives can effectively inhibit the proliferation of a range of cancer cell lines.
Substituted pyrazolo[1,5-a]pyrazin-4(5H)-ones have been synthesized and evaluated for their ability to impede the growth of human lung cancer cell lines A549 and H322. nih.govmdpi.com These compounds demonstrated a dose-dependent inhibition of cell proliferation. nih.gov For instance, one derivative, compound 218, exhibited IC50 values of 24.2 µM and 29.4 µM against A549 and H322 cells, respectively. mdpi.com
The antiproliferative activity of this class of compounds extends to other cancer types as well. Pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have shown inhibitory effects against breast cancer (MCF-7), colon cancer (HCT116), and other cancer cell lines. mdpi.comekb.egekb.eg For example, a series of N-aryl-7-aryl-pyrazolo[1,5-a]pyrimidines displayed dose-dependent cytotoxic activities against both liver (HepG-2) and breast (MCF-7) human cancer cells. researchgate.net One particular compound from a synthesized series of pyrazolo[1,5-a]pyrimidine-3-carbonitriles showed exceptionally high activity against the human colon tumor cell line HCT116, with an IC50 value of 0.0020 μM. eurjchem.com
Furthermore, research into 2-(pyrazolo[1,5-a]pyrimidin-3-yl)benzothiazole, known as RD-I-53, revealed selective anticancer activity against MCF-7 and MDA-MB-468 breast cancer cell lines. byu.edu Another study on pyrazolo[1,5-a]pyrimidine derivatives showed potent cytotoxicity against various cancer cell lines, including MCF7, A549, HeLa, and PC3. nih.gov
| Cell Line | Cancer Type | Compound Series | Key Findings |
| A549 | Lung Cancer | Pyrazolo[1,5-a]pyrazin-4(5H)-ones | Dose-dependent growth inhibition. nih.gov |
| H322 | Lung Cancer | Pyrazolo[1,5-a]pyrazin-4(5H)-ones | Dose-dependent growth inhibition. nih.gov |
| MCF-7 | Breast Cancer | Pyrazolo[1,5-a]pyrimidines | Dose-dependent cytotoxic activities. ekb.egekb.egresearchgate.net |
| HCT116 | Colon Cancer | Pyrazolo[1,5-a]pyrimidines | Potent antiproliferative activity. eurjchem.com |
| A2780 | Ovarian Cancer | Pyrazolo[1,5-a]pyrimidines | Antiproliferative activity observed. mdpi.com |
Mechanism-Based Anticancer Effects
The anticancer properties of pyrazolo[1,5-a]pyrazine derivatives are underpinned by their ability to modulate key cellular processes involved in cancer progression, such as cell cycle arrest and apoptosis.
Derivatives of pyrazolo[1,5-a]pyrazin-4(5H)-one have been shown to induce cell cycle arrest and apoptosis in a dose-dependent manner in cancer cells. One derivative, 5-benzyl-2-(4-chlorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one (3o), was found to modulate autophagy pathways, leading to dose- and time-dependent growth inhibition.
Similarly, pyrazolo[1,5-a]pyrimidine analogs have been reported to arrest the cell cycle in the G2/M phase and induce apoptosis. mdpi.com These compounds can disrupt the cellular microtubule network, a mechanism similar to that of the well-known anticancer agent combretastatin (B1194345) A-4 (CA-4). mdpi.com
| Cellular Process | Compound Series | Observed Effect |
| Cell Cycle Arrest | Pyrazolo[1,5-a]pyrazine-4(5H)-ones | Induction of cell cycle arrest. |
| Apoptosis | Pyrazolo[1,5-a]pyrazine-4(5H)-ones | Induction of apoptosis in a dose-dependent manner. |
| Autophagy | 5-benzyl-2-(4-chlorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one (3o) | Modulation of autophagy pathways. |
| Cell Cycle Arrest | Pyrazolo[1,5-a]pyrimidines | Arrest in G2/M phase. mdpi.com |
| Apoptosis | Pyrazolo[1,5-a]pyrimidines | Induction of apoptosis. mdpi.com |
Enzyme and Kinase Inhibition in Oncological Pathways
A significant aspect of the anticancer activity of pyrazolo[1,5-a]pyrazine derivatives lies in their ability to inhibit various enzymes and protein kinases that are crucial for tumor growth and survival.
Thymidine Phosphorylase: While not the primary focus, the broader pyrazole (B372694) scaffold is known to interact with various enzymes.
VPS34: A derivative known as RD-I-53 has been identified as a selective inhibitor of VPS34 kinase. byu.edu
JAK1-JH2: The same compound, RD-I-53, also selectively inhibits the JAK1-JH2 pseudokinase. byu.edu Golidocitinib (AZD4205), a pyrazole-containing compound, is a potent and selective inhibitor of JAK1. mdpi.com
PIM-1: The pyrazolo[1,5-a]pyrimidine scaffold is recognized for its potent protein kinase inhibitor (PKI) activity, with PIM-1 being one of the targeted kinases. rsc.org
FGFR, EGFR, BTK, PI3Kδ: The broader class of pyrazolo[1,5-a]pyrimidines has been explored as inhibitors for a range of kinases including EGFR. rsc.orgnih.gov Zanubrutinib (BGB-3111), a pyrazolo[1,5-a]pyrimidine derivative, is a potent and selective covalent inhibitor of Bruton's tyrosine kinase (BTK). mdpi.com
| Target Enzyme/Kinase | Compound Series/Derivative | Key Findings |
| VPS34 | RD-I-53 | Selective inhibition with a Kd of 0.4µM. byu.edu |
| JAK1-JH2 | RD-I-53 | Selective inhibition with a Kd of 0.5µM. byu.edu |
| JAK1 | Golidocitinib (AZD4205) | Highly potent and selective inhibitor. mdpi.com |
| PIM-1 | Pyrazolo[1,5-a]pyrimidines | Identified as a target for this scaffold. rsc.org |
| EGFR | Pyrazolo[1,5-a]pyrimidines | EGFR-targeting derivatives show promise. rsc.orgnih.gov |
| BTK | Zanubrutinib (BGB-3111) | Potent and selective covalent inhibitor. mdpi.com |
Antiviral Research
In addition to their anticancer properties, pyrazolo[1,5-a]pyrazine and its derivatives have shown promise as antiviral agents, targeting key viral enzymes and proteins.
Inhibition of Viral Replication
Alphavirus Cysteine Proteases: Dihydropyrazolo[1,5-a]pyrazin-4(5H)-one derivatives have been identified as inhibitors of alphavirus cysteine proteases, which are essential for viral replication. mdpi.comnih.govresearchgate.net Specifically, (E)-5-(2-ethoxyphenyl)-N-(3-(methylsulfonyl)allyl)-1H-pyrazole-3-carboxamide (RA-0002034, 1) is a covalent inhibitor of nsP2 cysteine proteases with potent antiviral activity against New and Old World alphaviruses. mdpi.comresearchgate.net This acyclic compound can undergo intramolecular cyclization to form the inactive dihydropyrazolo[1,5-a]pyrazin-4(5H)-one 2. mdpi.comnih.govresearchgate.net
RSV Fusion Protein: The pyrazolo[1,5-a]pyrimidine scaffold has been extensively studied for its ability to inhibit the respiratory syncytial virus (RSV) fusion (F) protein. nih.govnih.govjst.go.jp Derivatives with a piperidine (B6355638) ring at the 2-position, such as presatovir, are known candidates for RSV F protein inhibitors. nih.govjst.go.jp A novel series of macrocyclic pyrazolo[1,5-a]pyrimidine derivatives have also been designed and shown to have potent activity against wild-type RSV F protein. nih.gov
| Virus | Target | Compound Series | Key Findings |
| Alphavirus | Cysteine Protease (nsP2) | Dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones | Inhibition of protease crucial for viral replication. mdpi.comnih.govresearchgate.net |
| Respiratory Syncytial Virus (RSV) | Fusion (F) Protein | Pyrazolo[1,5-a]pyrimidines | Potent inhibition of the viral fusion protein. nih.govnih.govjst.go.jp |
HIV-1 Integrase Inhibition
A series of 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamides have been synthesized and evaluated as inhibitors of HIV-1 integrase. mdpi.comnih.gov Structure-activity relationship studies revealed that a coplanar relationship of metal-binding heteroatoms is optimal for binding to the integrase active site. nih.gov One potent derivative, 17b, was found to inhibit integrase-catalyzed strand transfer with an IC50 value of 74 nM and HIV-1 replication in cell culture with an IC95 value of 63 nM in the presence of 50% normal human serum. nih.gov
| Compound Series | Target | Key Findings |
| 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamides | HIV-1 Integrase | Inhibition of strand transfer and viral replication. nih.gov |
Neuropsychiatric and Neurological Disorder Research
Derivatives of the pyrazolo[1,5-a]pyrazine class have shown significant promise in the preclinical setting for various neuropsychiatric and neurological conditions. This is largely attributed to their ability to modulate key neurotransmitter systems and intracellular signaling pathways implicated in these disorders.
Modulation of Glutamate (B1630785) Receptors (e.g., GluN2A-Selective Positive Allosteric Modulators of NMDARs)
N-methyl-D-aspartate receptors (NMDARs) are critical for synaptic plasticity, learning, and memory. nih.gov Dysfunction of these receptors, particularly those containing the GluN2A subunit, is linked to neuropsychiatric diseases like schizophrenia and depression. nih.gov Researchers have developed potent and brain-penetrable pyrazolo[1,5-a]pyrazin-4-one derivatives that act as selective positive allosteric modulators (PAMs) of GluN2A-containing NMDARs. nih.gov
A lead compound, 2b, was identified through scaffold hopping from a compound library. nih.gov Subsequent optimization, guided by structure-based drug design, led to the discovery of (R)-9, a potent and selective GluN2A PAM. nih.gov This compound demonstrated high selectivity against AMPA receptors and other NMDAR subtypes. nih.gov Notably, oral administration of (R)-9 in rats significantly enhanced long-term potentiation (LTP) in the hippocampus, a key cellular mechanism for memory formation. nih.gov This finding suggests that these pyrazolo[1,5-a]pyrazin-4-one derivatives could be valuable pharmacological tools for investigating and potentially treating psychiatric disorders. nih.gov
Another related series, the pyridopyrimidinones, which are structurally similar to pyrazolo[1,5-a]pyrazin-4-ones, has also been explored for GluN2A-selective NMDAR PAM activity. acs.org This research led to the identification of GNE-5729, a compound with an improved pharmacokinetic profile and greater selectivity against AMPA receptors compared to earlier compounds like GNE-0723. acs.org
Table 1: GluN2A-Selective Positive Allosteric Modulators
| Compound | Core Structure | Key Findings | Reference |
|---|---|---|---|
| (R)-9 | Pyrazolo[1,5-a]pyrazin-4-one | Potent and selective GluN2A PAM; enhanced hippocampal LTP in rats. | nih.gov |
| GNE-5729 | Pyridopyrimidinone | Improved pharmacokinetic profile and selectivity against AMPA receptors. | acs.org |
Phosphodiesterase 2A (PDE2A) Inhibition for Cognitive Enhancement
Phosphodiesterase 2A (PDE2A) is highly expressed in brain regions crucial for learning, memory, and emotion, such as the hippocampus and frontal cortex. jst.go.jp Inhibition of PDE2A is a promising therapeutic strategy for cognitive impairment in neuropsychiatric and neurodegenerative disorders, including schizophrenia and Alzheimer's disease, as it augments cyclic nucleotide signaling pathways. jst.go.jpresearchgate.net
Researchers have developed a novel series of pyrazolo[1,5-a]pyrimidine-based PDE2A inhibitors. jst.go.jpacs.org By combining structural features from different chemotypes, they created lead compounds with improved brain penetration. jst.go.jp Further optimization led to the discovery of a potent and selective PDE2A inhibitor, compound 20 (N-((1S)-2-hydroxy-2-methyl-1-(4-(trifluoromethoxy)phenyl)propyl)-6-methyl-5-(3-methyl-1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide). jst.go.jp This compound robustly increased cyclic guanosine (B1672433) monophosphate (cGMP) levels in the rat brain after oral administration and attenuated episodic memory deficits induced by the NMDA receptor antagonist MK-801 in a passive avoidance task. jst.go.jp These findings support the therapeutic potential of PDE2A inhibitors for enhancing cognitive performance. jst.go.jpresearchgate.net
Another study identified compound 38a (6-methyl-N-((1R)-1-(4-(trifluoromethoxy)phenyl)propyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide) as a potent, selective, and brain-penetrating PDE2A inhibitor. acs.org Co-crystal structure analysis revealed a unique binding mode, providing insights into its potency and selectivity. acs.org Compound 38a also significantly elevated cGMP levels in the mouse brain following oral administration, validating it as a useful pharmacological tool. acs.org
Table 2: PDE2A Inhibitors for Cognitive Enhancement
| Compound | Core Structure | Key Findings | Reference |
|---|---|---|---|
| Compound 20 | Pyrazolo[1,5-a]pyrimidine | Potent and selective PDE2A inhibitor; increased brain cGMP levels and attenuated memory deficits in rats. | jst.go.jp |
| Compound 38a | Pyrazolo[1,5-a]pyrimidine | Potent, selective, and brain-penetrating PDE2A inhibitor; elevated cGMP levels in the mouse brain. | acs.org |
mGlu5 Receptor Positive Allosteric Modulation
Positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 5 (mGlu5) are a promising therapeutic approach for schizophrenia. researchgate.netnih.gov A series of 6,7-dihydropyrazolo[1,5-a]pyrazin-4-one derivatives were investigated as mGlu5 PAMs. researchgate.netnih.govnih.gov
From these efforts, compound 4k emerged as a potent and selective mGlu5 PAM with an attractive in vitro profile and in vivo efficacy in preclinical models of schizophrenia. researchgate.netnih.govnih.gov However, its advancement was halted due to significant CNS-related side effects, which confirmed a previously reported association between excessive mGlu5 activation and target-related toxicities. researchgate.netnih.gov
Preclinical Efficacy in Models of Schizophrenia and Cognitive Dysfunction
The glutamatergic system is implicated in the pathophysiology of schizophrenia, with hypofunction of this system being a key feature. researchgate.net Positive modulation of mGlu5 receptors is thought to augment NMDA receptor function, thereby alleviating this deficit. researchgate.net
In preclinical studies, the mGlu5 PAM compound 4k from the 6,7-dihydropyrazolo[1,5-a]pyrazin-4-one series demonstrated antipsychotic-like activity. nih.gov It also dose-dependently enhanced contextual fear conditioning acquisition in rats, a measure of hippocampal-dependent cognitive function. nih.gov This suggests potential efficacy across multiple domains of schizophrenia. nih.gov
PDE2A inhibitors with the pyrazolo[1,5-a]pyrimidine core have also shown promise in models of cognitive dysfunction. jst.go.jp As mentioned previously, compound 20 improved cognitive function in a rat model of schizophrenia by attenuating episodic memory deficits induced by the NMDA receptor antagonist MK-801. jst.go.jp
Antitubercular Activity against Mycobacterium tuberculosis
The pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold has been identified as a potential lead for new antituberculosis drugs through high-throughput whole-cell screening against Mycobacterium tuberculosis (Mtb). acs.orgnih.govresearchgate.net
Structure-activity relationship (SAR) studies of a focused library of analogues revealed key pharmacophore features and led to substantial improvements in antitubercular activity. acs.orgnih.gov The most promising compounds exhibited low cytotoxicity and showed good activity against Mtb within macrophages. nih.govresearchgate.net Interestingly, the mechanism of action of these compounds was not related to previously identified targets for this scaffold, such as cell-wall biosynthesis or iron uptake. nih.govresearchgate.net Resistance to these compounds was linked to a mutation in a flavin adenine (B156593) dinucleotide (FAD)-dependent hydroxylase (Rv1751), which promoted the catabolism of the compound. nih.govresearchgate.net
Another study on aminopyrazolo[1,5-a]pyrimidines also identified compounds with potent antimycobacterial activity. nih.gov SAR studies of over 140 compounds indicated that a 2-pyridylmethylamine moiety at the C-7 position was crucial for activity against Mtb, while the C-3 position allowed for more flexibility. nih.gov
Table 3: Antitubercular Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Scaffold | Key Findings | Mechanism of Resistance | Reference |
|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidin-7(4H)-one | Potent activity against Mtb, including within macrophages; low cytotoxicity. | Mutation in FAD-dependent hydroxylase (Rv1751). | nih.govresearchgate.net |
| Aminopyrazolo[1,5-a]pyrimidine | Potent antimycobacterial activity; 2-pyridylmethylamine at C-7 is important for activity. | Not specified. | nih.gov |
Antibacterial Properties
Beyond their activity against M. tuberculosis, various pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for broader antibacterial properties. researchgate.net Some of these compounds have shown promising results against both Gram-positive and Gram-negative bacteria. mdpi.comjst.go.jp
For instance, a series of pyrazolo[4,3-g]pteridines were synthesized and evaluated for their antibacterial activity. jst.go.jp Certain derivatives were found to be particularly active against the Gram-positive bacteria Staphylococcus aureus and Bacillus cereus. jst.go.jp Another study reported that newly synthesized pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c]-1,2,4-triazine derivatives exhibited varying degrees of inhibitory activity against different microorganisms. nih.gov
The introduction of polar functional groups, such as hydroxyl or amino groups, at the C2 position of the pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold was found to be detrimental to antimicrobial activity. nih.gov
Anti-inflammatory Effects
The pyrazolo[1,5-a]pyrazine scaffold and its derivatives have emerged as a significant class of compounds with promising anti-inflammatory properties. Research has focused on their ability to modulate key signaling pathways and inhibit the production of pro-inflammatory mediators that are implicated in a wide range of inflammatory diseases. The anti-inflammatory activity of these compounds is primarily attributed to their capacity to inhibit enzymes crucial to the inflammatory cascade, such as various kinases.
Detailed Research Findings
Scientific investigations have identified several derivatives of the pyrazolo[1,5-a]pyrazine core that exhibit potent anti-inflammatory effects through distinct mechanisms of action.
A notable area of research involves the development of pyrazolo[1,5-a]pyrazin-4-yl derivatives as inhibitors of Janus kinases (JAKs). google.com Specifically, these compounds have been investigated for their ability to target Tyrosine Kinase 2 (Tyk2), a member of the JAK family. Tyk2 plays a critical role in the signaling pathways of interleukins IL-12 and IL-23, which are instrumental in the differentiation of Th1 and Th17 cells, respectively. google.com These T-helper cell subsets secrete inflammatory cytokines like IL-17A, IL-17F, and IL-22, which drive inflammatory responses in tissues. google.com By inhibiting Tyk2, pyrazolo[1,5-a]pyrazine derivatives can block this signaling cascade at an early stage, thereby preventing the production of key inflammatory mediators. google.com This mechanism makes them promising candidates for autoimmune and inflammatory conditions such as psoriasis. google.com
In a different approach, a library of 80 pyrazolo[1,5-a]quinazoline compounds, which are structurally related to the pyrazolo[1,5-a]pyrazine scaffold, was synthesized and evaluated for anti-inflammatory activity. mdpi.comnih.gov The screening focused on the compounds' ability to inhibit the lipopolysaccharide (LPS)-induced transcriptional activity of nuclear factor κB (NF-κB) in human monocytic cells. mdpi.comnih.gov NF-κB is a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines and chemokines. The study identified 13 compounds with significant anti-inflammatory activity, defined as having an IC₅₀ value below 50 µM. mdpi.comnih.gov
Among the most potent of these were compounds 13i (5-[(4-sulfamoylbenzyl)oxy]pyrazolo[1,5-a]quinazoline-3-carboxamide) and 16 (5-[(4-(methylsulfinyl)benzyloxy]pyrazolo[1,5-a]quinazoline-3-carboxamide). mdpi.comnih.gov Further investigation using pharmacophore mapping and molecular modeling predicted that these compounds could be effective ligands for several mitogen-activated protein kinases (MAPKs), including extracellular signal-regulated kinase 2 (ERK2), p38α, and c-Jun N-terminal kinase 3 (JNK3). mdpi.comnih.govnih.gov Molecular modeling suggested a particularly high complementarity for JNK3, and subsequent binding assays confirmed that compounds 13i and 16 exhibited micromolar binding affinities for JNK1, JNK2, and JNK3. mdpi.comnih.govnih.gov This suggests that the anti-inflammatory effects of these pyrazolo[1,5-a]quinazoline derivatives are mediated through the inhibition of the NF-κB pathway and targeting of MAPK signaling cascades. mdpi.comnih.govnih.gov
The study also highlighted that the heteroaromatic form of the pyrazolo[1,5-a]quinazoline scaffold was more effective than its hydrogenated counterparts. mdpi.comnih.gov The fully aromatic scaffold was present in eleven of the active compounds, which displayed IC₅₀ values ranging from 4.8 to 30.1 µM. mdpi.comnih.gov
The anti-inflammatory potential of pyrazole-based compounds is well-documented, with various derivatives known to inhibit pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins, as well as enzymes like cyclooxygenase-2 (COX-2). researchgate.netencyclopedia.pub The research into pyrazolo[1,5-a]pyrazine and its related structures builds upon this foundation, offering more specific and targeted mechanisms of action.
Table of Active Pyrazolo[1,5-a]quinazoline Derivatives
The following table summarizes the anti-inflammatory activity of the most potent pyrazolo[1,5-a]quinazoline derivatives identified in the inhibition of LPS-induced NF-κB transcriptional activity.
| Compound ID | Chemical Name | Anti-inflammatory Activity (IC₅₀ in µM) |
| 13i | 5-[(4-sulfamoylbenzyl)oxy]pyrazolo[1,5-a]quinazoline-3-carboxamide | < 50 |
| 16 | 5-[(4-(methylsulfinyl)benzyloxy]pyrazolo[1,5-a]quinazoline-3-carboxamide | < 50 |
| 26 | 5-oxo-4,5-dihydropyrazolo[1,5-a]quinazoline | 49.3 |
| 58c | 4,5-dihydropyrazolo[1,5-a]quinazoline | 39.1 |
Structure Activity Relationship Sar Studies of Pyrazolo 1,5 a Pyrazin Derivatives
Influence of Substituent Identity and Position on Biological Activity
The identity and placement of substituents on the pyrazolo[1,5-a]pyrazine (B3255129) core are critical determinants of biological activity. Modifications at various positions of the pyrazolo[1,5-a]pyrimidine (B1248293) ring system, a closely related scaffold, have been shown to significantly impact binding affinity to protein targets like kinases through various molecular interactions. nih.gov The ability to introduce a wide array of substituents, such as alkyl, aryl, amino, and halogen groups, allows for the precise tuning of the molecule's properties. nih.gov
For instance, in a series of pyrazolo[1,5-a]pyrimidin-7(4H)-ones, an aromatic ring at the R² and R³ positions was found to be essential for antitubercular activity. nih.govacs.org The introduction of a fluoro substituent as a small electron-withdrawing group at the R² position generally maintained or slightly improved potency. acs.org Specifically, compounds with 3,4-difluoro or 3,4-dichloro substitutions at the phenyl group in the R² position showed enhanced activity. acs.org Conversely, replacing the phenyl group at the R³ position led to a loss of antitubercular activity. acs.org
The effect of substituents at other positions has also been investigated. Removal of a methyl group at the R⁴ position was detrimental in one case but beneficial in another, highlighting the nuanced effects of even small structural changes. nih.govacs.org In another study on pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor (AHR) antagonists, substituents at the 3- and 7-positions were found to be significantly different from those in other similar compounds, and their optimization led to a potent antagonist. nih.gov Specifically, 3-trifluoromethylphenyl, 4-methoxyphenyl, and 3-methylphenyl groups as R¹ substituents contributed to potency. nih.gov
The following table summarizes the influence of various substituents on the biological activity of pyrazolo[1,5-a]pyrimidine derivatives, offering insights that can be extrapolated to the pyrazolo[1,5-a]pyrazine system.
| Scaffold | Position | Substituent | Effect on Biological Activity | Reference |
| Pyrazolo[1,5-a]pyrimidine | R² | Aromatic ring | Necessary for antitubercular activity | nih.govacs.org |
| Pyrazolo[1,5-a]pyrimidine | R² (Phenyl) | 3,4-difluoro or 3,4-dichloro | Enhanced antitubercular activity | acs.org |
| Pyrazolo[1,5-a]pyrimidine | R³ | Aromatic ring | Necessary for antitubercular activity | nih.govacs.org |
| Pyrazolo[1,5-a]pyrimidine | R⁴ | Removal of methyl group | Variable effect on antitubercular activity | nih.govacs.org |
| Pyrazolo[1,5-a]pyrimidine | 3 | 3-Trifluoromethylphenyl | Increased AHR antagonistic potency | nih.gov |
| Pyrazolo[1,5-a]pyrimidine | 3 | 4-Methoxyphenyl | Increased AHR antagonistic potency | nih.gov |
| Pyrazolo[1,5-a]pyrimidine | 3 | 3-Methylphenyl | Increased AHR antagonistic potency | nih.gov |
Role of Specific Functional Groups and Structural Motifs
Specific functional groups and structural motifs play a pivotal role in the biological activity of pyrazolo[1,5-a]pyrazine derivatives. For example, in a study of pyrazolo[1,5-a]pyrazine-4(5H)-one derivatives, an amide group with a long alkyl chain and a benzene (B151609) ring with a p-CF₃ group were identified as important for cytotoxic efficiency against a lung adenocarcinoma cell line. nih.gov
In the context of antitubercular pyrazolo[1,5-a]pyrimidin-7(4H)-ones, the introduction of polar functional groups like hydroxyl or amino groups at the C2 position led to a loss of antimicrobial activity. nih.gov This suggests that maintaining a certain level of lipophilicity in this region is crucial for activity. Furthermore, the core pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold itself is a key structural motif, with its different tautomeric forms potentially interacting with various biological targets in unique ways. nih.govacs.org
The presence of an amide bond of picolinamide (B142947) at the third position of the pyrazolo[1,5-a]pyrimidine ring was found to significantly enhance TrkA inhibitory activity. mdpi.com Similarly, a carboxamide group was shown to be a significant contributor to the activity of macrocyclic pyrazolo[1,5-a]pyrimidine derivatives as TrkA inhibitors. mdpi.com
The table below highlights the role of specific functional groups and motifs in the biological activity of these heterocyclic systems.
| Scaffold | Functional Group/Motif | Position | Role in Biological Activity | Reference |
| Pyrazolo[1,5-a]pyrazine-4(5H)-one | Amide with long alkyl chain | - | Important for cytotoxic efficiency | nih.gov |
| Pyrazolo[1,5-a]pyrazine-4(5H)-one | Benzene ring with p-CF₃ | - | Important for cytotoxic efficiency | nih.gov |
| Pyrazolo[1,5-a]pyrimidin-7(4H)-one | Hydroxyl or Amino group | C2 | Loss of antimicrobial activity | nih.gov |
| Pyrazolo[1,5-a]pyrimidine | Picolinamide (amide bond) | 3 | Enhanced TrkA inhibitory activity | mdpi.com |
| Pyrazolo[1,5-a]pyrimidine | Carboxamide group | - | Enhanced TrkA inhibitory activity | mdpi.com |
Conformational Effects and Intermolecular Interactions (e.g., π–π Interactions, Hydrogen Bonding, Halogen Bonds)
The three-dimensional conformation of pyrazolo[1,5-a]pyrazine derivatives and their ability to form intermolecular interactions are crucial for their biological activity. These interactions, including π–π stacking, hydrogen bonding, and halogen bonds, dictate how the molecule binds to its biological target.
In one study, the structure-activity relationship of pyrrolopyrazine derivatives suggested that conformation, π–π interactions, and halogen bonds could be important for their efficiency. researchgate.net The planar structure of the pyrazolo[1,5-a]pyrimidine core and the presence of an arylamide group can promote π–π interactions with active site residues of enzymes like PIM-1 kinase. mdpi.com
Hydrogen bonding is another critical interaction. The main interactions between N-heterocycles and the human PIM-1 enzyme were identified as hydrogen bonds, facilitated by highly electronegative atoms like nitrogen and oxygen. mdpi.com Modifications to the pyrazolo[1,5-a]pyrimidine scaffold that affect its hydrogen bonding characteristics, such as the introduction of polar functional groups, can lead to significant changes in activity. nih.gov
The crystal structure of a pyrazolo[1,5-a]pyrimidin-7(4H)-one derivative confirmed the dominant tautomeric form and provided insights into the bond lengths, which are crucial for understanding its interaction with biological targets. nih.gov The planarity of the fused ring system is a key feature that can facilitate stacking interactions. mdpi.com
The table below summarizes the key conformational effects and intermolecular interactions influencing the biological activity of pyrazolo[1,5-a]pyrazine and related derivatives.
| Interaction Type | Structural Feature | Effect on Biological Activity | Reference |
| π–π Interactions | Planar pyrazolo[1,5-a]pyrimidine core, arylamide group | Promotes interaction with enzyme active sites | mdpi.com |
| Hydrogen Bonding | Electronegative atoms (N, O) | Crucial for binding to enzymes like PIM-1 kinase | mdpi.com |
| Halogen Bonds | Halogen substituents | Can be important for biological efficiency | researchgate.net |
| Conformation | Molecular conformation | Influences binding to biological targets | researchgate.net |
Regioselectivity and its Impact on the Pharmacological Profile
Regioselectivity, the control of the orientation of chemical reactions to favor one constitutional isomer over another, is a critical aspect in the synthesis of pyrazolo[1,5-a]pyrazine derivatives and has a profound impact on their pharmacological profile. The specific arrangement of substituents on the heterocyclic core can dramatically alter the molecule's interaction with its biological target.
For instance, in the synthesis of pyrazolo[1,5-a]pyrimidines, the choice of the β-dicarbonyl compound is crucial as it directly influences the substitution pattern on the pyrimidine (B1678525) ring, allowing for the fine-tuning of the electronic and steric properties of the final product. nih.gov The regioselectivity of the reaction between 3,5-diaminopyrazole derivatives and enaminones was confirmed by ¹H-NMR analysis, demonstrating the formation of specific isomers with distinct biological activities. nih.gov
The development of regioselective synthetic methods is therefore of high importance. For example, a method to control the regioselectivity of the reaction between aminopyrazoles and diethyl malonate has been reported. mdpi.com Depending on the reaction conditions, different isomers can be obtained, leading to compounds with different properties. The ability to selectively synthesize a particular regioisomer is essential for developing compounds with optimized pharmacological profiles.
The synthesis of substituted pyrazoles often yields a mixture of regioisomers, and controlling this regioselectivity is a significant challenge. nih.govmdpi.com The development of methods that provide high regioselectivity is crucial for accessing specific isomers for biological testing. For example, the condensation of hydrazines with α,β-ethylenic ketones can lead to different pyrazole (B372694) derivatives depending on the reaction conditions. nih.govmdpi.com
The following table outlines the importance of regioselectivity in the synthesis and pharmacological profile of these compounds.
| Synthetic Reaction | Key Factor for Regioselectivity | Impact on Pharmacological Profile | Reference |
| Cyclocondensation of aminopyrazoles with β-dicarbonyls | Choice of β-dicarbonyl compound | Fine-tuning of electronic and steric properties, influencing biological activity | nih.gov |
| Reaction of aminopyrazoles with diethyl malonate | Reaction conditions (e.g., stoichiometry, temperature) | Formation of different isomers with potentially different biological activities | mdpi.com |
| Condensation of hydrazines with α,β-ethylenic ketones | Reaction conditions and subsequent alkylation/oxidation steps | Selective formation of specific pyrazole regioisomers | nih.govmdpi.com |
Mechanistic Elucidation of Biological Actions
Investigation of Molecular Targets and Pathways
Research has identified several key molecular targets for compounds featuring the Pyrazolo[1,5-a]pyrazine (B3255129) scaffold, implicating them in the regulation of critical cellular processes. These compounds have been shown to be potent inhibitors of various protein kinases and phosphatases involved in cell growth, differentiation, and survival.
One of the primary targets is the SH2 domain-containing protein tyrosine phosphatase-2 (SHP2) , a non-receptor protein tyrosine phosphatase that plays a crucial role in multiple signaling pathways, including the Ras-mitogen-activated protein kinase (MAPK), Janus kinase/signal transducer and activator of transcription (JAK/STAT), and phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT) pathways. nih.gov By inhibiting SHP2, Pyrazolo[1,5-a]pyrazin-4-amine derivatives can disrupt these signaling cascades, which are often dysregulated in cancer. nih.govresearchgate.net
Another significant target is the cyclin-dependent kinase 2 (CDK2) , a key regulator of the cell cycle. Inhibition of CDK2 by pyrazolo[1,5-a]pyrimidine (B1248293) derivatives can lead to cell cycle arrest, thereby preventing the proliferation of cancer cells. daneshyari.comresearchgate.net The activity of these compounds is not limited to CDK2, with some derivatives also showing inhibitory effects against other CDKs such as CDK1, CDK5, and CDK9. nih.govnih.gov
Furthermore, the insulin-like growth factor 1 receptor (IGF-1R) has been identified as a target. IGF-1R signaling is important for cell proliferation and survival, and its inhibition by pyrazolo[3,4-d]pyrimidine-based compounds presents a therapeutic strategy for cancer treatment. nih.gov
Additionally, some derivatives, such as 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-amine, have been found to selectively inhibit protein phosphatase 2A (PP2A) , a key regulator of cellular signaling, cell cycle control, and apoptosis. smolecule.com
The table below summarizes the key molecular targets of this compound and its derivatives and the associated signaling pathways they modulate.
| Molecular Target | Associated Signaling Pathway(s) | Reference(s) |
| SH2 domain-containing protein tyrosine phosphatase-2 (SHP2) | Ras-MAPK, JAK/STAT, PI3K/AKT | nih.govresearchgate.net |
| Cyclin-dependent kinase 2 (CDK2) | Cell Cycle Control | daneshyari.comresearchgate.net |
| Insulin-like growth factor 1 receptor (IGF-1R) | Cell Proliferation and Survival | nih.gov |
| Protein Phosphatase 2A (PP2A) | Cell Cycle Control, Apoptosis | smolecule.com |
Enzyme Inhibition Mechanisms and Kinetics
The inhibitory activity of this compound derivatives against their target enzymes is characterized by specific mechanisms and kinetic parameters.
For SHP2 , the inhibition is typically allosteric. nih.govresearchgate.net These inhibitors bind to a "tunnel" like allosteric site at the interface of the N-SH2, C-SH2, and PTP domains, stabilizing the enzyme in an auto-inhibited, inactive conformation. nih.govnih.gov This allosteric mechanism prevents the substrate from accessing the active site. A specific pyrazolopyrazine-based allosteric SHP2 inhibitor, TK-642, demonstrated a potent in vitro inhibitory activity with an IC50 value of 2.7 nmol/L against wild-type SHP2. nih.gov
In the case of CDKs , pyrazolo[1,5-a]pyrimidine derivatives have shown potent inhibitory activity. For instance, the compound BS-194 was identified as a selective and potent inhibitor of CDK2, CDK1, CDK5, CDK7, and CDK9 with IC50 values of 3, 30, 30, 250, and 90 nmol/L, respectively. nih.gov Another study on a series of pyrazolo[1,5-a]pyrimidine derivatives reported potent CDK2 inhibitory activity, with the most active compounds exhibiting IC50 values in the nanomolar range, comparable to the known CDK inhibitor dinaciclib. nih.govresearchgate.net
The table below presents the kinetic data for the inhibition of various enzymes by selected Pyrazolo[1,5-a]pyrazine derivatives.
| Compound/Derivative | Target Enzyme | Inhibition Mechanism | IC50 Value | Reference(s) |
| TK-642 | SHP2 | Allosteric | 2.7 nmol/L | nih.gov |
| BS-194 | CDK2 | Not Specified | 3 nmol/L | nih.gov |
| BS-194 | CDK1 | Not Specified | 30 nmol/L | nih.gov |
| BS-194 | CDK5 | Not Specified | 30 nmol/L | nih.gov |
| BS-194 | CDK9 | Not Specified | 90 nmol/L | nih.gov |
| Pyrazolo[1,5-a]pyrimidin-2-ylamines (5h) | CDK2 | Not Specified | 22 nM | nih.govresearchgate.net |
| Pyrazolo[1,5-a]pyrimidin-2-ylamines (5i) | CDK2 | Not Specified | 24 nM | nih.govresearchgate.net |
Receptor Binding and Allosteric Modulation
Beyond direct enzyme inhibition, derivatives of Pyrazolo[1,5-a]pyrazine have been shown to modulate the function of receptors through allosteric mechanisms.
A notable example is the development of Pyrazolo[1,5-a]pyrazin-4-one derivatives as potent and brain-penetrable positive allosteric modulators (PAMs) of the GluN2A subunit of the N-methyl-D-aspartate (NMDA) receptor . nih.gov These compounds enhance the activity of the receptor in response to its natural ligand, glutamate (B1630785), which has therapeutic implications for neuropsychiatric disorders. nih.gov
The allosteric inhibition of SHP2 by pyrazolopyrazine derivatives is a well-documented example of receptor modulation. nih.govresearchgate.net By binding to an allosteric site, these compounds induce a conformational change that locks the enzyme in an inactive state. This prevents the binding of SHP2 to its receptor, c-Met, and subsequently blocks downstream signaling. nih.gov This allosteric modulation is a key mechanism for the anti-cancer effects of these compounds.
Cellular Pathway Modulation (e.g., Autophagy)
The biological effects of this compound and its derivatives extend to the modulation of fundamental cellular pathways, such as autophagy. Autophagy is a cellular process responsible for the degradation of damaged organelles and proteins, and its dysregulation is implicated in various diseases, including cancer.
A study on novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives demonstrated their ability to inhibit the growth of A549 lung cancer cells by modulating autophagy. daneshyari.com Specifically, the compound 5-benzyl-2-(4-chlorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one (3o) was found to be a potent inducer of autophagy. daneshyari.com
Furthermore, a pyrazolo[1,5-a]pyrimidine derivative, (4-[6-(4-isopropoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline), has been identified as a novel inhibitor of autophagy. nih.gov This compound was shown to inhibit starvation-induced autophagy in various cell lines, and its mechanism of action involves the activation of the Akt/mTOR pathway. nih.gov
These findings highlight the potential of the Pyrazolo[1,5-a]pyrazine scaffold to serve as a template for the development of novel modulators of autophagy with therapeutic applications.
Future Research Directions and Translational Potential
Development of Novel Synthetic Pathways
Key areas of development include:
Catalyst Optimization: Investigating new catalytic systems, including transition metal and organocatalysts, to improve the efficiency and selectivity of key bond-forming reactions in the synthesis of the pyrazolo[1,5-a]pyrazine (B3255129) core.
Flow Chemistry: Implementing continuous flow technologies for the synthesis of Pyrazolo[1,5-a]pyrazin-4-amine derivatives. This approach can offer advantages in terms of reaction control, safety, and scalability.
Diversity-Oriented Synthesis: Designing synthetic pathways that allow for the rapid generation of a wide array of analogs with diverse substitution patterns. This will facilitate the exploration of structure-activity relationships (SAR) and the identification of compounds with improved potency and selectivity.
A general synthetic scheme often involves the coupling of a 7-bromo-4-chloropyrazolo[1,5-a]pyrazine intermediate with a substituted secondary amine to yield a 7-bromo-pyrazolo[1,5-a]pyrazin-4-amine. googleapis.com This intermediate can then undergo further coupling reactions with various boronic acids or esters to introduce diversity at the 7-position. googleapis.com
Exploration of New Biological Targets and Therapeutic Areas
While initial research has highlighted the potential of this compound derivatives as inhibitors of protein kinases, there is a significant opportunity to explore their activity against other biological targets and in new therapeutic areas.
| Biological Target | Therapeutic Area | Rationale |
| Cyclin-Dependent Kinase 2 (CDK2) | Cancer (e.g., ovarian, breast, lung) | Deregulation of CDK2 activity is a common feature in many human cancers, and its inhibition can lead to cell cycle arrest and tumor growth inhibition. google.com |
| SH2 domain-containing protein tyrosine phosphatase-2 (SHP2) | Cancer (e.g., lung, breast, colon, glioblastoma), Noonan Syndrome, Leopard Syndrome | SHP2 is a non-receptor protein tyrosine phosphatase involved in critical cellular signaling pathways, and its mutation or overexpression is implicated in various diseases. googleapis.com |
| Mycobacterial ATP synthase | Infectious Diseases (e.g., Tuberculosis) | Related this compound compounds have shown inhibitory activity against this essential enzyme in mycobacteria. smolecule.com |
The functional groups on the this compound scaffold, such as the amine and the pyrazole (B372694) and pyrazine (B50134) rings, can participate in various interactions with biological macromolecules. smolecule.com For instance, the amine group can act as a hydrogen bond donor or acceptor, while the aromatic rings can engage in π-π stacking interactions. These features make the scaffold a versatile platform for designing inhibitors for a range of enzymes and receptors.
Advanced Computational and Machine Learning Applications in Drug Design
The integration of advanced computational methods and machine learning (ML) is set to revolutionize the design and optimization of this compound-based drug candidates. These in silico approaches can significantly accelerate the drug discovery process by providing valuable insights into drug-target interactions and predicting the properties of novel compounds.
Future applications in this domain will likely include:
Molecular Docking and Dynamics Simulations: To elucidate the binding modes of this compound derivatives with their biological targets at an atomic level. This information is critical for the rational design of more potent and selective inhibitors.
Quantitative Structure-Activity Relationship (QSAR) Modeling: To develop predictive models that correlate the structural features of this compound analogs with their biological activities. These models can be used to prioritize the synthesis of the most promising compounds.
De Novo Drug Design: Employing generative ML models to design novel Pyrazolo[1,a]pyrazin-4-amine derivatives with desired pharmacological profiles. These models can explore a vast chemical space and propose innovative molecular structures that may not be conceived through traditional medicinal chemistry approaches.
Optimization of Pharmacological Profiles for Preclinical Advancement
For any promising this compound derivative to advance to preclinical and clinical development, a thorough optimization of its pharmacological profile is essential. This involves a multi-parameter optimization process to ensure a suitable balance of potency, selectivity, and drug-like properties.
Key aspects for optimization include:
ADME Properties: Improving the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds to ensure they have adequate bioavailability and a suitable half-life in the body.
Selectivity: Enhancing the selectivity of the compounds for their intended biological target over other related proteins to minimize off-target effects and potential toxicity.
In Vivo Efficacy: Demonstrating the therapeutic efficacy of the optimized compounds in relevant animal models of disease. Further studies are necessary to determine the efficacy and safety in human clinical trials. smolecule.com
The table below summarizes some of the key compounds mentioned in the literature with their respective structural features.
| Compound Name | Key Structural Features |
| 2-methyl-N-(1-oxothiolan-3-yl)this compound | Contains a methyl group at the 2-position and an N-substituted 1-oxothiolan-3-yl group at the 4-amine. smolecule.com |
| 2-cyclopropyl-N-[2-(3-methoxyphenyl)ethyl]this compound | Features a cyclopropyl (B3062369) group at the 2-position and an N-substituted 2-(3-methoxyphenyl)ethyl group at the 4-amine. smolecule.com |
| 7-bromo-pyrazolo[1,5-a]pyrazin-4-amine | A key intermediate with a bromine atom at the 7-position, allowing for further diversification. googleapis.com |
| (3S,5S)-5-(1-(tert-butyl)-5-((2-(methoxymethyl)pyrazolo[1,5-a]pyrazin-4-yl)amino)-1H-pyrazol-3-yl)tetrahydrofuran-3-yl (4-nitrophenyl) carbonate | A more complex derivative with multiple substitutions, including a methoxymethyl group at the 2-position. google.com |
Q & A
Q. What are the common synthetic routes for Pyrazolo[1,5-a]pyrazin-4-amine derivatives?
this compound derivatives are typically synthesized via cyclization of 5-aminopyrazole precursors. A key method involves reacting hydrazine hydrate with enamines under controlled conditions to yield cyanopyrazoles or aminopyrazoles, depending on temperature and solvent choice. For example, methyl 3-nitropyrazolo[1,5-a]pyrazine-4-carboxylate is synthesized by nitration of a pyrazolo[1,5-a]pyrazine intermediate in sulfuric acid . Multi-step protocols often include functionalization at position 7 using silylformamidine reagents to introduce dimethylamino or trimethylsilyl groups .
Q. What analytical techniques are essential for characterizing this compound compounds?
Characterization relies on 1H/13C NMR for structural elucidation, elemental analysis (e.g., C, H, N content verification), and high-resolution mass spectrometry (HRMS) to confirm molecular weights. For instance, HRMS data for methyl 3-nitropyrazolo[1,5-a]pyrazine-4-carboxylate showed a calculated [M+H]+ of 254.1042, matching experimental results (254.1039) . Recrystallization from solvents like pentane or hexane is critical for purity .
Q. How do reaction conditions influence the synthesis of this compound intermediates?
Reaction conditions dictate regioselectivity and product stability. For example:
- Nitration : Requires H2SO4 as a solvent and precise temperature control to avoid over-nitration .
- Silylformamidine reactions : Performed at room temperature for 20 hours to ensure complete functionalization at position 7 .
- Cyclization : Microwave-assisted methods reduce reaction times compared to conventional heating .
Advanced Research Questions
Q. How can regioselectivity be controlled during the functionalization at position 7 of Pyrazolo[1,5-a]pyrazines?
Regioselectivity is achieved through steric and electronic modulation. For example, introducing bulky silylformamidine reagents (e.g., methyl(trimethylsilyl)amino groups) directs substitution to position 7 due to reduced steric hindrance . Solvent polarity also plays a role: non-polar solvents like benzene favor selective aminal formation over competing side reactions . Computational modeling (DFT) can predict reactive sites by analyzing frontier molecular orbitals .
Q. What strategies resolve contradictory biological activity data in structure-activity relationship (SAR) studies?
Contradictions in SAR often arise from off-target effects or assay variability. Strategies include:
- Selective functional group variation : Modifying substituents at position 3 (e.g., bromo, nitro) to isolate pharmacological contributions .
- Orthogonal assays : Validating kinase inhibition (e.g., CDK2, Pim1) across multiple cell lines to confirm target specificity .
- Metabolic stability testing : Assessing hepatic microsomal degradation to rule out pharmacokinetic confounding factors .
Q. What computational methods support the design of this compound-based kinase inhibitors?
Molecular docking (e.g., AutoDock Vina) predicts binding modes to kinase ATP pockets, while MD simulations evaluate complex stability. For CDK2 inhibitors, pyrazolo[1,5-a]pyrimidine scaffolds showed hydrogen bonding with Glu81 and Leu83 residues, guiding lead optimization . QSAR models incorporating Hammett constants and logP values further refine potency and selectivity .
Q. How are multi-component reactions (MCRs) optimized for pyrazolo[1,5-a]pyrazine library synthesis?
MCRs (e.g., Biginelli-type reactions) are optimized via:
- Catalyst screening : Lewis acids like ZnCl2 improve yields in pyrazolo-pyrimidine fusions .
- Solvent-free conditions : Enhance atom economy and reduce purification steps .
- Microwave irradiation : Accelerates cyclization steps (e.g., from 12 hours to 30 minutes) .
Data Contradiction Analysis
- Example : Conflicting reports on pyrazolo[1,5-a]pyrazine antimicrobial activity may stem from divergent bacterial strains or compound solubility. Resolve via standardized MIC assays (CLSI guidelines) and logD adjustments to enhance membrane permeability .
- Synthetic discrepancies : Varied yields in silylformamidine reactions (e.g., 70–90%) are addressed by rigorous exclusion of moisture and stoichiometric control .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
